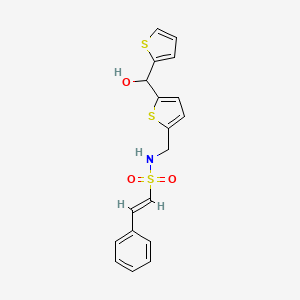
(E)-N-((5-(Hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-2-phenylethenesulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-2-phenylethenesulfonamide is a useful research compound. Its molecular formula is C18H17NO3S3 and its molecular weight is 391.52. The purity is usually 95%.
BenchChem offers high-quality (E)-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-2-phenylethenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-2-phenylethenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Verbindungsaktivität: (E)-N-((5-(Hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-2-phenylethenesulfonamid (bezeichnet als 1c) hat eine potente kompetitive Hemmung gegenüber Pilztyrosinase gezeigt. Seine IC50-Werte betragen 0,013 μM für Tyrosinhydroxylase und 0,93 μM für Dopaoxidase .
Tyrosinase-Hemmung bei Hyperpigmentationsstörungen
Biologische Aktivität
(E)-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-2-phenylethenesulfonamide is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its pharmacological properties.
Chemical Structure and Properties
The compound features a unique thiophene core structure, which is known for its stability and electronic properties. The molecular formula is C16H15N1O2S3, with a molecular weight of approximately 349.5 g/mol. The presence of sulfonamide and hydroxyl functional groups contributes to its reactivity and potential biological interactions.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of thiophene derivatives, including the compound . Research indicates that thiophene derivatives exhibit significant antibacterial activity against various strains, including Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli.
Key Findings:
- A study reported that certain thiophene derivatives showed higher potency than standard antibiotics like gentamicin against Pseudomonas aeruginosa .
- Minimum Inhibitory Concentration (MIC) values for some thiophene compounds ranged from 4 to >64 mg/L against resistant strains of Acinetobacter baumannii and E. coli, indicating promising antibacterial activity .
| Compound | MIC (mg/L) | Target Bacteria |
|---|---|---|
| Thiophene Derivative 4 | 16 - 32 | Col-R A. baumannii |
| Thiophene Derivative 8 | 8 - 32 | Col-R E. coli |
Anticancer Activity
The anticancer potential of thiophene derivatives has also been explored extensively. The mechanism of action often involves the inhibition of key enzymes such as topoisomerase II, which plays a crucial role in DNA replication and repair.
Research Highlights:
- Compounds similar to (E)-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-2-phenylethenesulfonamide have shown antiproliferative effects in mammalian cells, particularly when activated by UVA light .
- Structure-activity relationship studies suggest that modifications to the thiophene ring can enhance or diminish anticancer efficacy .
The biological activity of (E)-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-2-phenylethenesulfonamide is believed to be mediated through its interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.
- Binding Affinity : Molecular docking studies have indicated favorable interactions with target proteins involved in bacterial resistance mechanisms and cancer cell growth regulation .
Case Studies
- Antibacterial Evaluation : A comparative study evaluated multiple thiophene derivatives against standard antibiotics, revealing that certain derivatives had superior activity against resistant bacterial strains .
- Anticancer Screening : Another study focused on the antiproliferative effects of hydroxymethyl-substituted thiophenes, indicating that specific structural modifications could enhance their efficacy against cancer cells .
Eigenschaften
IUPAC Name |
(E)-N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S3/c20-18(16-7-4-11-23-16)17-9-8-15(24-17)13-19-25(21,22)12-10-14-5-2-1-3-6-14/h1-12,18-20H,13H2/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USCAYAIOMQJKGM-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NCC2=CC=C(S2)C(C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=CC=C(S2)C(C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














